5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid
Description
5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid (CAS 383184-30-3) is a nitro-substituted dihydrobenzofuran derivative with a carboxylic acid functional group at the 7-position. Its molecular formula is C₉H₇NO₅, and it is characterized by a fused bicyclic structure comprising a benzene ring and a partially saturated furan ring. The nitro group at position 5 confers strong electron-withdrawing properties, influencing its chemical reactivity and stability. This compound is synthesized via nitration of 2,3-dihydrobenzo[b]furan-7-carboxylic acid using nitric acid in either trifluoroacetic acid (TFA) or acetic acid, with yields varying between 21.4% and 33.5% depending on reaction conditions. Its melting point is reported as 249–251.5°C, and it serves as a key intermediate in pharmaceutical synthesis, particularly for producing amino derivatives via catalytic hydrogenation.
Properties
IUPAC Name |
5-nitro-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c11-9(12)7-4-6(10(13)14)3-5-1-2-15-8(5)7/h3-4H,1-2H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZXANUIYKGGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid typically involves the nitration of 2,3-dihydrobenzo[b]furan-7-carboxylic acid. One common method includes the following steps:
Nitration Reaction: The starting material, 2,3-dihydrobenzo[b]furan-7-carboxylic acid, is dissolved in a suitable solvent such as trifluoroacetic acid. Nitric acid is then added dropwise to the solution while maintaining a low temperature (e.g., ice bath). The reaction mixture is stirred for several hours to ensure complete nitration.
Isolation and Purification: The reaction mixture is poured into ice-water to precipitate the product.
Industrial Production Methods: Industrial production methods for this compound may involve similar nitration reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield 5-amino-2,3-dihydrobenzo[b]furan-7-carboxylic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products:
Reduction: 5-Amino-2,3-dihydrobenzo[b]furan-7-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: Furan derivatives have been shown to exhibit antibacterial, antifungal, and antiviral activities .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its derivatives may serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds.
Mechanism of Action
The mechanism of action of 5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid is primarily related to its nitro group. In biological systems, nitro compounds can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The exact molecular targets and pathways involved may vary depending on the specific biological context and the organism being targeted .
Comparison with Similar Compounds
The following dihydrobenzofuran derivatives are structurally and functionally related to 5-nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid:
Structural and Functional Group Comparisons
Key Observations :
- Electronic Effects : The nitro group in 5-nitro derivatives is more electron-withdrawing than bromo or chloro substituents, leading to distinct reactivity patterns in electrophilic substitution or reduction reactions.
Critical Analysis :
- The lower yield of the nitro derivative compared to the bromo analog may stem from competing side reactions (e.g., over-nitration or ring oxidation) in strongly acidic media.
- The bromo compound’s higher yield reflects the efficiency of Fe-catalyzed bromination under milder conditions.
Physicochemical and Reactivity Profiles
- The bromo analog shares similar solubility trends due to its non-polar bromine substituent.
- Reactivity: The nitro group facilitates reduction to an amine (e.g., using Pd/C and H₂), enabling access to bioactive amino derivatives. Bromo and chloro substituents undergo cross-coupling reactions (e.g., Suzuki-Miyaura), making them valuable in constructing complex heterocycles.
Biological Activity
5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by diverse research findings and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 195.16 g/mol
- CAS Number : 14838655
This compound features a nitro group at the 5-position and a carboxylic acid group at the 7-position of the benzofuran ring, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves nitration of the benzofuran precursor followed by carboxylation reactions. A notable method includes:
- Nitration of 2,3-dihydrobenzo[b]furan.
- Subsequent carboxylation to introduce the carboxylic acid group.
This synthetic pathway allows for the introduction of various substituents to enhance biological activity.
Anticancer Activity
Research indicates that derivatives of 5-nitro-2,3-dihydrobenzo[b]furan exhibit significant anticancer properties. For instance:
- Inhibition of Poly(ADP-ribose) polymerase (PARP) : The compound has been evaluated as a PARP inhibitor with an IC value of approximately 9.45 μM, demonstrating potential in cancer therapeutics .
- Cell Line Studies : In vitro studies have shown that compounds derived from this scaffold can inhibit the growth of various cancer cell lines effectively. For example, certain derivatives exhibited GI values less than 1 μM against multiple cancer types .
Anti-inflammatory Activity
This compound has also been studied for its anti-inflammatory properties:
- Inhibition of Lipoxygenase : The compound has been shown to inhibit the enzyme 5-lipoxygenase, which plays a role in inflammatory processes. This inhibition can prevent the formation of leukotrienes, thereby reducing inflammation .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes such as PARP and lipoxygenase.
- Induction of Apoptosis : Studies indicate that treatment with this compound can lead to increased caspase-3 activation in cancer cells, suggesting a mechanism involving apoptosis induction .
Comparative Analysis
A comparative analysis with similar compounds highlights the unique properties of this compound:
| Compound | Biological Activity | IC Value |
|---|---|---|
| This compound | PARP Inhibition | 9.45 μM |
| Fluorinated Derivative | Enhanced PARP Inhibition | 2.12 μM |
| Unsubstituted Benzofuran | Lower Anticancer Activity | >10 μM |
This table illustrates how modifications to the benzofuran structure can significantly influence biological activity.
Case Studies
Several case studies have been documented regarding the efficacy of 5-nitro-2,3-dihydrobenzo[b]furan derivatives:
- Study on Anticancer Efficacy : A study demonstrated that specific derivatives showed enhanced potency against various cancer cell lines compared to their parent compounds .
- Animal Model Studies : In vivo studies indicated that administration of this compound in rodent models resulted in significant reductions in tumor size and inflammation markers compared to controls .
Q & A
Q. What are the established synthetic methodologies for 5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves nitration of a dihydrobenzo[b]furan precursor followed by oxidation to introduce the carboxylic acid group. Key steps include:
- Cyclization : Formation of the dihydrofuran ring via acid-catalyzed cyclization of substituted phenolic precursors .
- Nitration : Controlled nitration at the 5-position using mixed acid (HNO₃/H₂SO₄) under low temperatures (0–5°C) to avoid over-nitration .
- Oxidation : Conversion of a methyl or aldehyde group to the carboxylic acid using KMnO₄ or CrO₃ in acidic conditions .
Q. Optimization Strategies :
Q. Which spectroscopic techniques are most effective for structural confirmation, and what key spectral signatures should researchers prioritize?
- NMR :
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ should match the molecular weight (237.16 g/mol). Fragmentation patterns confirm the nitro and carboxylic acid groups .
- IR : Strong absorption bands at ~1720 cm⁻¹ (C=O stretch) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretch) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of derivatives in biological systems?
- Derivatization : Synthesize analogs with modifications at the nitro group (e.g., reduction to amine) or carboxylic acid (e.g., esterification) to assess functional group contributions .
- Biological Assays :
- Computational Modeling : Perform docking studies with target enzymes (e.g., COX-2, topoisomerase) to predict binding affinities .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Orthogonal Assays : Validate activity using multiple assays (e.g., enzymatic inhibition + cell viability) to rule out false positives .
- Purity Verification : Confirm compound integrity via HPLC (>95% purity) to exclude impurities as confounding factors .
- Solubility Adjustments : Use DMSO/water mixtures to ensure proper dissolution in biological media, as aggregation can mask activity .
Q. Which advanced purification techniques are suitable for obtaining high-purity samples for pharmacological studies?
- HPLC : Utilize reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) for separation .
- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to grow single crystals for X-ray diffraction, ensuring structural accuracy .
- Flash Chromatography : Employ silica gel with ethyl acetate/hexane gradients for intermediate purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
